molecular formula C26H25N3O B4268956 2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4268956
M. Wt: 395.5 g/mol
InChI Key: PPRUNUPMCVKUKM-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-4-19-9-11-20(12-10-19)24-15-23(22-13-8-17(2)18(3)25(22)29-24)26(30)28-16-21-7-5-6-14-27-21/h5-15H,4,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUNUPMCVKUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient, cost-effective, and environmentally friendly.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, contributing to its diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

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